molecular formula C7H4Br2ClF B1410670 2,6-Dibromo-4-fluorobenzyl chloride CAS No. 1806350-35-5

2,6-Dibromo-4-fluorobenzyl chloride

Cat. No. B1410670
CAS RN: 1806350-35-5
M. Wt: 302.36 g/mol
InChI Key: LIKNMELVMYTXIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-fluorobenzyl chloride involves various methods. For instance, 4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene . Also, 2-Chloro-4-fluorobenzyl bromide is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex. It’s important to note that the molecular structure of similar compounds has been studied extensively. For example, the gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride have been investigated using gas electron diffraction data .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, 4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Scientific Research Applications

  • Chemical Analysis and Reaction Mechanisms : In a study by Chae et al. (2016), 2-chloro-6-fluorotoluene, a related compound, was analyzed in corona discharge to observe the displacement mechanism of Cl, providing insights into reaction mechanisms involving such halogenated compounds (Chae, Lim, & Lee, 2016).

  • Chemical Derivatization for Bioanalysis : Yang et al. (2005) developed a method involving chemical derivatization of 4-fluorobenzyl chloride for determining its concentration in human plasma, demonstrating its application in bioanalytical methods (Yang et al., 2005).

  • Synthesis and Characterization of Complexes : Yin et al. (2004) synthesized and characterized tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, indicating the use of such fluorobenzyl compounds in creating complex chemical structures (Yin, Wang, Ma, & Wang, 2004).

  • Study of Excited State Dynamics : Fukushima and Obi (1990) researched the excited state dynamics of p-fluorobenzyl and its derivatives, suggesting its application in understanding molecular spectroscopy and dynamics (Fukushima & Obi, 1990).

  • Pharmaceutical Intermediate Synthesis : Izumi et al. (2007) described a one-step synthesis of a key intermediate for an HIV-integrase inhibitor using 4-fluorobenzyl chloride, showing its utility in pharmaceutical synthesis (Izumi, Kabaki, Uenaka, & Shimizu, 2007).

  • Spectroscopic Analysis : Seth-Paul and Shino (1975) conducted a study on the infrared and Raman spectra of 4-fluorobenzyl-chloride, highlighting its application in spectroscopic analysis (Seth-Paul & Shino, 1975).

  • Antimicrobial Activity and DNA Interactions : Elmas et al. (2018) synthesized and characterized (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, investigating their antimicrobial activities and interactions with DNA (Elmas, Okumuş, Kılıç, Çam, Açık, & Hökelek, 2018).

Mechanism of Action

Target of Action

The primary target of 2,6-Dibromo-4-fluorobenzyl chloride is the benzylic position . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . The benzylic position, being adjacent to the aromatic ring, is particularly reactive due to the possibility of resonance stabilization . Depending on the degree of substitution at the benzylic position, the reaction can proceed via either an SN1 or SN2 pathway .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction involves two key steps: oxidative addition and transmetalation . The compound, being an organoboron reagent, is involved in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This is a crucial step in many synthetic procedures, particularly in the synthesis of complex organic molecules.

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of the compound and its reactivity can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-fluorobenzyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce apoptosis by activating specific signaling cascades. Additionally, it can alter gene expression patterns, leading to changes in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the observed effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

1,3-dibromo-2-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKNMELVMYTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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